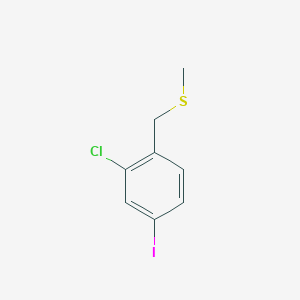

2-Chloro-4-iodobenzyl methyl sulfide

描述

2-Chloro-4-iodobenzyl methyl sulfide is a halogenated aromatic sulfide characterized by a benzyl backbone substituted with chlorine at position 2, iodine at position 4, and a methyl sulfide (-SCH₃) group at the benzenzylic position. For instance, halogenated sulfonamides, such as 2-chloro-4-(2-iodobenzenesulfonamido)benzoic acid, demonstrate inhibitory activity against multidrug-resistant cancer cells , highlighting the pharmacological relevance of halogenated aromatic systems. Similarly, sulfide compounds like 4-chloro-3-methyl-2-butenyl phenyl sulfide are critical intermediates in carotenoid synthesis , underscoring the versatility of halogenated sulfides in complex organic reactions.

属性

分子式 |

C8H8ClIS |

|---|---|

分子量 |

298.57 g/mol |

IUPAC 名称 |

2-chloro-4-iodo-1-(methylsulfanylmethyl)benzene |

InChI |

InChI=1S/C8H8ClIS/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3 |

InChI 键 |

NVNKXZRSOMQVQZ-UHFFFAOYSA-N |

规范 SMILES |

CSCC1=C(C=C(C=C1)I)Cl |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison

Research Findings and Discussion

- Iodine’s Role : The iodine substituent in 2-chloro-4-iodobenzyl methyl sulfide may facilitate cross-coupling reactions (e.g., with palladium catalysts), offering advantages over chloro or bromo analogs in constructing complex architectures.

- Thermal Stability : Sulfides generally exhibit lower thermal stability than sulfones, necessitating careful temperature control during reactions .

- Biological Potential: While sulfonamides dominate medicinal chemistry, the target compound’s lipophilicity could enhance blood-brain barrier penetration, warranting further pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。